molecular formula C21H22N2O3 B5913971 4-hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide CAS No. 303093-45-0

4-hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B5913971
CAS No.: 303093-45-0
M. Wt: 350.4 g/mol
InChI Key: ZXVBCIOVJGHFDD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinolinecarboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Its structure includes a propyl group at position 1 and a 2-phenylethyl-substituted carboxamide moiety at position 2. This compound is part of a broader class of 4-hydroxyquinolin-2-ones, which are studied for their diverse biological activities, including analgesic and anti-inflammatory properties .

The molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.41 g/mol. Its structural features, such as the planar quinoline ring system and hydrogen-bonding capacity of the hydroxy and carbonyl groups, influence its physicochemical properties, including solubility and binding affinity to biological targets .

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(2-phenylethyl)-1-propylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-14-23-17-11-7-6-10-16(17)19(24)18(21(23)26)20(25)22-13-12-15-8-4-3-5-9-15/h3-11,24H,2,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVBCIOVJGHFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-45-0
Record name 4-HYDROXY-2-OXO-N-(2-PHENYLETHYL)-1-PROPYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antiviral properties, particularly against HIV-1, as well as its role as a dipeptidyl peptidase inhibitor.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, known for their diverse biological activities. The structure can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

Key Features:

  • Functional Groups : Hydroxy, carbonyl, and amide functionalities contribute to its biological activity.
  • Quinoline Scaffold : This core structure is associated with various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the compound's potential as an anti-HIV agent. A series of derivatives based on the 4-hydroxyquinoline scaffold were synthesized and tested for their ability to inhibit HIV-1 replication.

Research Findings:

  • Inhibition of HIV Integrase : The synthesized compounds showed moderate activity against HIV integrase, with IC50 values indicating potential effectiveness at concentrations around 100 µM .
  • Cell-Based Assays : The compounds demonstrated varying degrees of effectiveness in cell-based assays for blocking HIV replication, although significant activity was not observed below the threshold concentration .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. The minimum inhibitory concentration (MIC) assays indicated that certain derivatives exhibit moderate antibacterial activity against various strains.

Case Study:

A study reported that specific derivatives derived from the 4-hydroxyquinoline scaffold displayed promising antibacterial activities, particularly against opportunistic infections in immunocompromised patients .

Dipeptidyl Peptidase Inhibition

The compound has been identified as an inhibitor of dipeptidyl peptidase I (DPP1), which plays a crucial role in various respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Implications:

  • Respiratory Diseases : Inhibition of DPP1 may provide therapeutic benefits in managing conditions characterized by airway hyper-responsiveness.
  • Pharmaceutical Development : The compound's ability to inhibit DPP1 suggests it could be developed into a treatment for respiratory conditions .

Summary of Biological Activities

Activity TypeObservationsIC50 Values
Anti-HIVModerate inhibition in cell-based assays~100 µM
AntibacterialModerate activity against various bacterial strainsMIC values vary
DPP1 InhibitionPotential therapeutic use in respiratory diseasesNot specified

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-Hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide 1-Propyl, 3-(2-phenylethylamide) C₂₁H₂₂N₂O₃ 350.41 High analgesic activity
4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide 1-Propyl, 3-(3-methoxyphenylamide) C₂₀H₂₀N₂O₄ 352.39 Enhanced solubility due to methoxy group
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-(Pyridylmethylamide) C₁₆H₁₃N₃O₃ 295.30 Polymorphism affects bioactivity
2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid 4-(1-Phenylethylamino), 3-carboxy C₁₈H₁₆N₂O₃ 308.33 Chiral center influences enantiomeric activity

Key Findings :

The absence of a methoxy group (as in ) reduces metabolic stability but may improve target specificity .

Biological Activity: The target compound exhibits superior analgesic activity compared to N-(3-pyridylmethyl) derivatives (), likely due to optimal steric compatibility with opioid receptors . Enantiomeric analogs (e.g., 2-oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid) show chiral-dependent activity, whereas the target compound lacks a chiral center, simplifying synthesis .

Physicochemical Properties :

  • The propyl group at position 1 improves thermal stability compared to shorter alkyl chains (e.g., methyl or ethyl) .
  • Hydrogen-bonding interactions between the 4-hydroxy group and biological targets are critical for activity, a feature shared across this compound class .

Comparison with 2-(2-Phenylethyl)chromones

Key differences include:

  • Core Structure: Chromones vs. quinolinecarboxamides.
  • Bioactivity : 2-(2-phenylethyl)chromones are fragrance components, whereas the target compound is pharmacologically active .
  • Molecular Weight : Chromones (e.g., MW 250) are smaller and more volatile, limiting their therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide, and how can yield be optimized?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor in an AcOH–HCl–H₂O system, which minimizes decarboxylation and achieves high purity (~75–85% yield) . Optimize reaction conditions (e.g., temperature control at 80–90°C, stoichiometric ratios) to suppress side reactions. Post-synthesis purification via column chromatography (e.g., C18 reverse-phase with gradient elution) is critical for isolating the target compound .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., propyl chain at N1, phenylethyl group at C3) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~383.18 g/mol).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, particularly if polymorphism is suspected .

Q. What standard assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Analgesic activity : Tail-flick or hot-plate tests in murine models, comparing efficacy to reference compounds (e.g., morphine at 10 mg/kg) .
  • Enzyme inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., cell passage number, solvent controls).
  • Validate compound stability : Monitor degradation via HPLC (e.g., detect hydrolyzed byproducts like 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) .
  • Control for polymorphism : Use DSC/TGA to confirm consistent crystalline forms, as polymorphic variations can alter bioavailability .

Q. What strategies are effective for resolving polymorphism during synthesis or formulation?

  • Methodological Answer :

  • Solvent screening : Test crystallization in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to isolate stable polymorphs.
  • Thermal analysis : Use variable-temperature XRD to identify phase transitions.
  • Co-crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize desired polymorphs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Modify substituents : Replace the propyl group at N1 with cyclopropyl to enhance metabolic stability (see fluoroquinolone analogs) .
  • Bioisosteric replacement : Substitute the phenylethyl group with pyridinylmethyl to improve solubility while retaining target affinity .
  • Pharmacophore mapping : Use molecular docking to prioritize analogs with optimal interactions at binding sites (e.g., COX-2) .

Data Interpretation and Experimental Design

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect trace impurities (e.g., desfluoro byproducts) with a C18 column and 0.1% formic acid/ACN gradient .
  • Elemental analysis : Confirm stoichiometric ratios (e.g., C: 67.4%, H: 6.1%, N: 7.3%) to identify incomplete reactions .

Q. How should researchers design experiments to evaluate environmental toxicity of this compound?

  • Methodological Answer :

  • Aquatic toxicity testing : Follow OECD Guideline 202 (Daphnia magna immobilization assay) at concentrations ≥1 ppm.
  • Biodegradation studies : Use OECD 301F (manometric respirometry) to assess persistence in soil/water .

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